N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole core. This intermediate is then reacted with 4-ethyl(phenyl)sulfamoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The thiazole ring is known to interact with various biological pathways, potentially leading to cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its specific molecular interactions and potency.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown cytotoxic activity against human tumor cell lines and are structurally similar but have different biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDFNZDDLMWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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